3,5-dichloro-4-(trifluoromethyl)pyridin-2-ol
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Overview
Description
3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL are largely determined by the presence of a fluorine atom and a pyridine in their structure .
Scientific Research Applications
Synthesis and Chemical Interactions
- 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL is an important pyridine derivative used in the synthesis of pesticides. The processes of synthesizing this compound have been extensively reviewed, highlighting its significance in agrochemicals (Lu Xin-xin, 2006).
- A study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explores the chemical transformations and mechanisms involved, indicating the compound's role in complex chemical processes (Mi Zhi-yuan, 2010).
Molecular Structure and Analysis
- Research on the 35Cl nuclear quadrupole resonance spectra of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds (where X includes OH) provides insights into the molecular structure and electron distribution, aiding in understanding the compound's physical and chemical properties (M. Redshaw & W. J. Orville-Thomas, 1979).
- The spectroscopic and structural characterization of the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, a compound related to 3,5-Dichloro-4-trifluoromethyl-pyridin-2-OL, sheds light on the behavior of these compounds in various chemical environments (M. S. Chernov'yants et al., 2011).
Applications in Organic Synthesis
- The compound has been utilized in the expeditious microwave-assisted synthesis of novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues, demonstrating its utility in developing new chemical entities (A. Jha & T. Atchuta Ramarao, 2017).
- Its role in the synthesis of 7-amino-1,4-dihydro-4-oxo-6-(trifluoromethyl)-1,8-naphthyridines highlights its versatility in creating complex organic molecules with potential applications in various fields (A. Bridges & J. P. Sanchez, 1990).
Other Applications
- The compound is also used in the development and scaling up of palladium-catalyzed alkoxycarbonylation of chloropyridines, indicating its importance in industrial chemical processes (R. Crettaz et al., 2001).
- It contributes to the study of direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, offering insights into the manipulation of such compounds for various applications (M. Schlosser & Marc Marull, 2003).
Mechanism of Action
Target of Action
Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Result of Action
It’s suggested that molecules with similar structures have unique biological properties when hydrogen is replaced with fluorine .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-2-1-12-5(13)4(8)3(2)6(9,10)11/h1H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMCMQWRXXMLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)Cl)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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